
β-Amyloid (33-42)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-Amyloid (33-42) is a useful research compound. Its molecular formula is C41H74N10O11S1 and its molecular weight is 915.2. The purity is usually 95%.
BenchChem offers high-quality β-Amyloid (33-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about β-Amyloid (33-42) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pathophysiological Role
1. Alzheimer's Disease Mechanism
The accumulation of Aβ peptides, especially Aβ42, is a hallmark of AD pathology. Research indicates that Aβ (33-42) may contribute to neurotoxicity and synaptic dysfunction, which are critical in the progression of AD. Studies using transgenic mouse models have shown that Aβ deposition correlates with neurofibrillary tangles, suggesting a sequential relationship where Aβ pathology precedes tau pathology in AD progression .
2. Oligomeric Forms and Toxicity
Aβ peptides can exist in various forms, including soluble oligomers that are particularly toxic to neurons. Research has demonstrated that these oligomers can impair long-term potentiation, a process essential for learning and memory . The specific role of Aβ (33-42) in this context is still under investigation, but its structural properties may influence aggregation and toxicity.
Diagnostic Applications
1. Biomarkers for Alzheimer's Disease
Aβ levels in cerebrospinal fluid (CSF) and plasma have been extensively studied as potential biomarkers for AD. The ratio of Aβ42 to Aβ40 in plasma has been shown to correlate with amyloid PET status, making it a valuable diagnostic tool . Elevated levels of Aβ (33-42) could serve as an indicator of disease progression or risk assessment in asymptomatic individuals .
2. Imaging Techniques
Positron Emission Tomography (PET) imaging using tracers like Pittsburgh compound B (PiB) enables visualization of amyloid plaques in vivo. The binding affinity of these tracers to different Aβ conformations, including those containing the 33-42 fragment, provides insights into the disease state and aids in early diagnosis .
Therapeutic Applications
1. Target for Drug Development
Aβ peptides have been primary targets for therapeutic interventions aimed at AD. Various strategies include:
- γ-secretase inhibitors : These aim to reduce Aβ production but have faced challenges due to side effects .
- Immunotherapy : Vaccines targeting Aβ peptides, including fragments like 33-42, are being explored to enhance clearance from the brain .
2. Preclinical Studies
Animal models have demonstrated that interventions reducing Aβ levels can reverse cognitive deficits associated with AD. For instance, treatments that lower soluble Aβ (including 33-42) have shown promise in improving memory functions in transgenic mice .
Case Studies
Study | Findings | Application |
---|---|---|
Study on Plasma Biomarkers | Low plasma Aβ 42/40 ratio associated with cognitive decline | Diagnostic marker for early detection |
Transgenic Mouse Study | Reduced amyloid deposition reversed cognitive deficits | Therapeutic target validation |
CSF Analysis | Elevated soluble Aβ 42 linked to normal cognition despite amyloid presence | Potential protective biomarker |
Propriétés
Formule moléculaire |
C41H74N10O11S1 |
---|---|
Poids moléculaire |
915.2 |
Séquence |
GLMVGGVVIA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.